

A Technical Guide to the Spectral Analysis of 1,4-Dibromobutane

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Compound of Interest

Compound Name: 1,4-Dibromobutane

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This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for **1,4-dibromobutane** (C₄H₈Br₂). The information presented herein is intended to serve as a comprehensive reference for the characterization and identification of this compound in a laboratory setting. This document details the spectral data, outlines the experimental protocols for data acquisition, and provides a logical workflow for spectral analysis.

Spectroscopic Data Presentation

The quantitative NMR and IR data for **1,4-dibromobutane** are summarized in the tables below. These values are compiled from established spectral databases and literature.

¹H NMR Spectral Data

The ¹H NMR spectrum of **1,4-dibromobutane** is characterized by its symmetry. The molecule, BrCH₂-CH₂-CH₂-CH₂Br, has two chemically equivalent sets of protons, leading to two distinct signals in the spectrum.

Protons Assignment (Structure)	Chemical Shift (δ) ppm	Multiplicity	Integration
Br-CH ₂ -CH ₂ -CH ₂ -CH ₂ -Br (C1, C4 Protons)	~3.45	Triplet (t)	4H
Br-CH ₂ -CH ₂ -CH ₂ -CH ₂ -Br (C2, C3 Protons)	~2.03	Multiplet (m)	4H

Note: Spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

¹³C NMR Spectral Data

Consistent with the molecular symmetry, the proton-decoupled ¹³C NMR spectrum of **1,4-dibromobutane** displays two signals, representing the two unique carbon environments.

Carbon Assignment (Structure)	Chemical Shift (δ) ppm
Br-CH ₂ -CH ₂ -CH ₂ -CH ₂ -Br (C1, C4)	~33-35
Br-CH ₂ -CH ₂ -CH ₂ -CH ₂ -Br (C2, C3)	~30-32

Note: Chemical shifts for ¹³C NMR are relative to TMS. The values are based on typical ranges for alkyl halides and comparison with similar structures like 1-bromobutane.[\[1\]](#)

Infrared (IR) Spectroscopy Data

The IR spectrum of **1,4-dibromobutane** shows characteristic absorption bands corresponding to the vibrations of its functional groups.

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
2965 - 2850 cm ⁻¹	C-H (alkane) stretching	Strong
1465 - 1430 cm ⁻¹	C-H bending (scissoring)	Medium
1280 - 1250 cm ⁻¹	C-H bending (wagging)	Medium
650 - 550 cm ⁻¹	C-Br stretching	Strong

Experimental Protocols

The following sections describe standardized methodologies for acquiring high-quality NMR and IR spectra of liquid samples like **1,4-dibromobutane**.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **1,4-dibromobutane**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should be of high purity to avoid extraneous signals.
 - Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup:
 - Place the NMR tube in the spectrometer's spinner turbine and adjust the depth correctly.
 - Insert the sample into the NMR probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

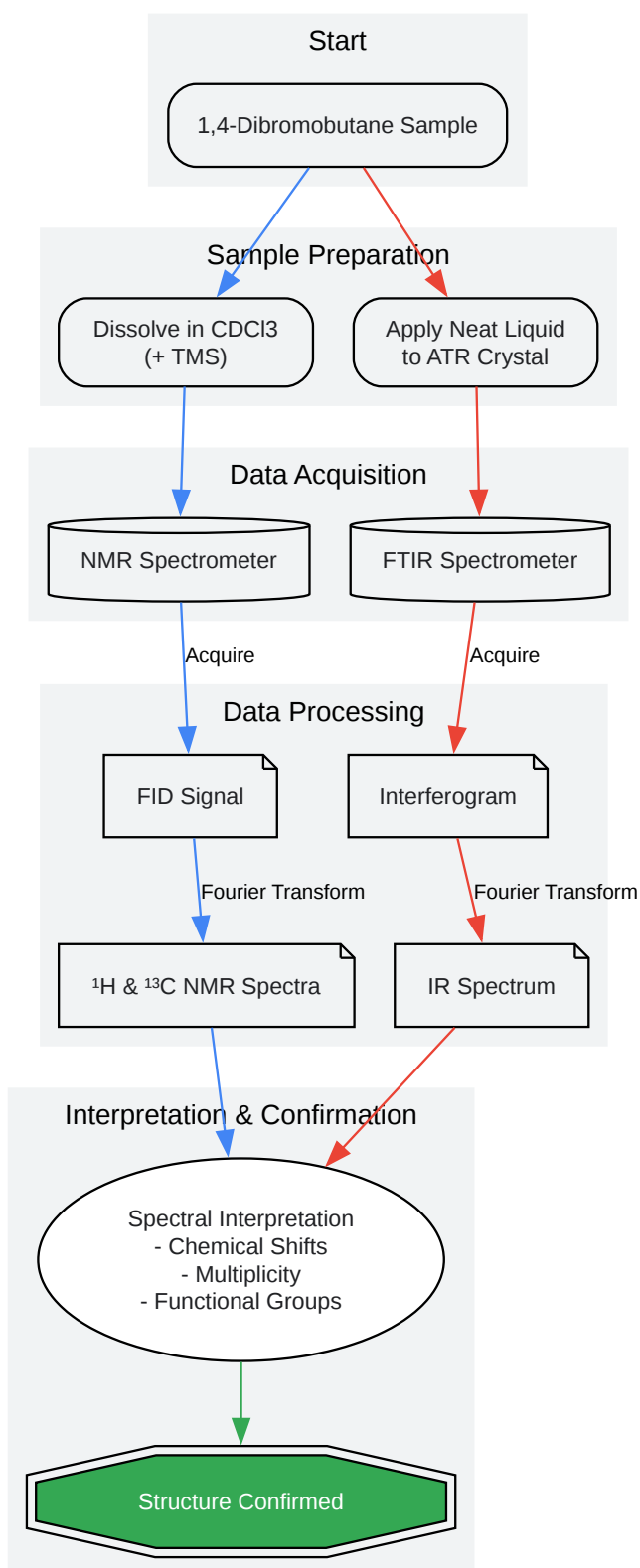
- Data Acquisition:
 - Acquire a standard proton (^1H) NMR spectrum. Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - For the ^{13}C NMR spectrum, use a proton-decoupled pulse sequence. A larger number of scans (hundreds to thousands) is typically required due to the low natural abundance of the ^{13}C isotope.

IR Spectroscopy (FTIR-ATR) Protocol

- Sample Preparation:
 - Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium) is clean. Clean with a suitable solvent like isopropanol and allow it to dry completely.
 - Place a single drop of liquid **1,4-dibromobutane** directly onto the center of the ATR crystal.
- Instrument Setup:
 - Run a background scan with the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO_2 and H_2O).
- Data Acquisition:
 - Lower the ATR press arm to ensure firm contact between the sample and the crystal.
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000 cm^{-1} to 400 cm^{-1} .
 - After acquisition, clean the sample from the ATR crystal using an appropriate solvent and a soft lab wipe.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow from sample analysis to structural confirmation using NMR and IR spectroscopy.



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Caption: Workflow for the spectroscopic analysis of **1,4-dibromobutane**.

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References

- 1. ¹³C nmr spectrum of 1-bromobutane C₄H₉Br CH₃CH₂CH₂CH₂Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of n-butyl iodide C₁₃ ¹³-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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